Dimethylthiophene-3,4-dicarbonitrile

Übersicht

Beschreibung

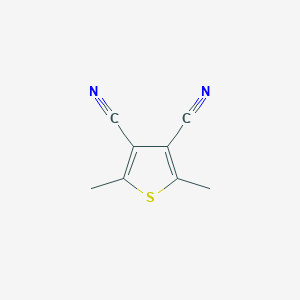

Dimethylthiophene-3,4-dicarbonitrile is an organic compound with the molecular formula C8H6N2S. It is characterized by the presence of two methyl groups and two cyano groups attached to a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylthiophene-3,4-dicarbonitrile can be synthesized from 2,5-dimethylthiophene through a series of chemical reactions. One common method involves the nitration of 2,5-dimethylthiophene followed by a subsequent reaction with a cyanating agent to introduce the cyano groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration and cyanation under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylthiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Dimethylthiophene-3,4-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism by which dimethylthiophene-3,4-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The cyano groups and thiophene ring allow it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect pathways involved in organic electronic applications and potential biological activities .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylthiophene: Lacks the cyano groups, making it less reactive in certain chemical reactions.

3,4-Dimethylthiophene-2,5-dicarbonitrile: Similar structure but different substitution pattern, affecting its chemical properties

Uniqueness: Dimethylthiophene-3,4-dicarbonitrile is unique due to the specific positioning of its methyl and cyano groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .

Biologische Aktivität

Dimethylthiophene-3,4-dicarbonitrile (DMTDC) is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMTDC, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DMTDC has the following molecular formula: . Its structure features a thiophene ring with two cyano groups at positions 3 and 4, which contributes to its chemical reactivity and biological properties.

1. Antioxidant Activity

Research indicates that DMTDC exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been confirmed through various assays.

| Study | Method | Findings |

|---|---|---|

| Mabkhot et al. (2013) | DPPH Assay | DMTDC demonstrated a strong ability to reduce DPPH radical, indicating potent antioxidant activity. |

| Mishra et al. (2011) | ABTS Assay | The compound showed effective ABTS radical scavenging capacity, supporting its role as an antioxidant. |

2. Anti-inflammatory Properties

DMTDC has been studied for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can mitigate this response are of great interest.

- Mechanism of Action : DMTDC inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Case Study : In vivo studies demonstrated that DMTDC administration significantly reduced inflammation in animal models, as evidenced by decreased paw edema in carrageenan-induced inflammation tests.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild activity |

The biological activities of DMTDC can be attributed to several mechanisms:

- Free Radical Scavenging : The cyano groups in the compound play a critical role in its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : DMTDC inhibits key enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Membrane Disruption : In antimicrobial activity, DMTDC may disrupt microbial cell membranes, leading to cell death.

Research Findings

Recent studies have further elucidated the biological potential of DMTDC:

- A study published in ACS Omega highlighted the synthesis of derivatives of DMTDC with enhanced biological activities, suggesting that structural modifications could lead to more potent compounds .

- Quantum chemical studies have provided insights into the electronic properties of DMTDC, correlating these properties with its observed biological activities.

Eigenschaften

IUPAC Name |

2,5-dimethylthiophene-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-5-7(3-9)8(4-10)6(2)11-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCYVPSXKDIDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.